molecular formula C8H9ClO4S2 B3108007 (4-Methylsulfonylphenyl)methanesulfonyl chloride CAS No. 163295-77-0

(4-Methylsulfonylphenyl)methanesulfonyl chloride

Cat. No. B3108007
M. Wt: 268.7 g/mol
InChI Key: YDCXDGYRWAQPQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812167B2

Procedure details

To the title A compound, (4-methanesulfonyl-phenyl)-methanesulfonic acid, sodium salt is added PCl5 (10 g) in 200 mL of chloroform and the mixture is stirred for 48 h. The solids are filtered off, the chloroform is removed by evaporation, and the residue is triturated with hexanes, and the solids are collected by filtration to afford (4-methanesulfonyl-phenyl)-methanesulfonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][S:12]([OH:15])(=O)=[O:13])=[CH:7][CH:6]=1)(=[O:4])=[O:3].[Na].P(Cl)(Cl)(Cl)(Cl)[Cl:18]>C(Cl)(Cl)Cl>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][S:12]([Cl:18])(=[O:15])=[O:13])=[CH:7][CH:6]=1)(=[O:4])=[O:3] |^1:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
10 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids are filtered off
CUSTOM
Type
CUSTOM
Details
the chloroform is removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is triturated with hexanes
FILTRATION
Type
FILTRATION
Details
the solids are collected by filtration

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)CS(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.